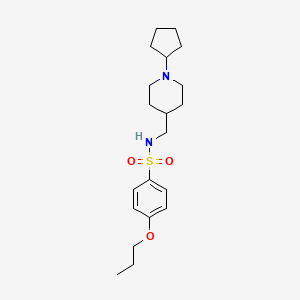
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propoxybenzenesulfonamide” is a chemical compound that likely contains a piperidine ring, which is a common motif in many pharmaceuticals . The compound also contains a sulfonamide group, which is often found in antibiotics .
Molecular Structure Analysis
The molecular structure of this compound likely includes a piperidine ring attached to a benzene ring via a methylene bridge. The benzene ring is substituted with a propoxy group and a sulfonamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom, the carbon atoms of the ring, or any substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of the substituents on the benzene and piperidine rings .Aplicaciones Científicas De Investigación
1. Diabetes Treatment
- Metahexamide, a derivative similar to the chemical structure of interest, was examined for its effects on diabetic patients, showing its action is akin to that of other sulfonylureas. The drug demonstrated a significant hypoglycemic effect, being more potent than tolbutamide and chlorpropamide. It was observed to be rapidly absorbed and slowly excreted, with its metabolization involving conversion to 3-amino-4-methylbenzenesulfonamide derivative among others (Pollen et al., 1960).
2. Environmental and Human Exposure Assessment
- Parabens, which share a similar benzenesulfonamide component, have been extensively studied for their presence in the environment and their exposure to humans. For instance, a study evaluated the exposure to various parabens, including methyl-, ethyl-, and n-propyl paraben, in the German population, revealing their consistent presence over two decades and their usage in combination arising from common exposure sources (Moos et al., 2015).
3. Prostate Treatment
- A compound structurally akin to the one , namely YM617, was utilized in a study to treat benign prostatic hypertrophy. This alpha 1-blocker demonstrated significant improvements in subjective symptoms and urodynamic studies, indicating its potential in treating conditions related to benign prostatic hypertrophy (Kawabe et al., 1990).
4. PET Imaging Studies
- N-[11C]Methylpiperidin-4-yl propionate, a compound with a piperidinyl component, was employed in dynamic positron emission tomography (PET) studies to assess acetylcholinesterase activity in the human brain. This study elucidates the kinetic analysis methods for this substrate, providing insights into its application in imaging and diagnostic procedures (Koeppe et al., 1999).
5. Insecticide Toxicity and Environmental Impact
- The study of neonicotinoid insecticides, which includes structural analogs of the chemical , provides insights into the environmental impact and toxicity profiles of these compounds. For instance, the acute poisoning case of imidacloprid, a neonicotinoid, highlights the need for understanding the toxicological profiles and environmental fate of such chemicals (Wu et al., 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3S/c1-2-15-25-19-7-9-20(10-8-19)26(23,24)21-16-17-11-13-22(14-12-17)18-5-3-4-6-18/h7-10,17-18,21H,2-6,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPWTZYGSJZLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentylpiperidin-4-yl)methyl)-4-propoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

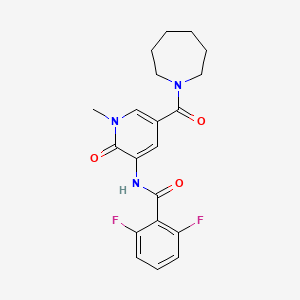
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2604706.png)
![2-[1-(Pyrimidin-2-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B2604707.png)
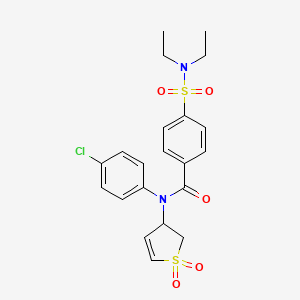



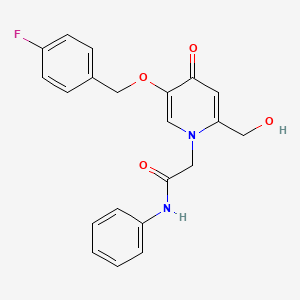
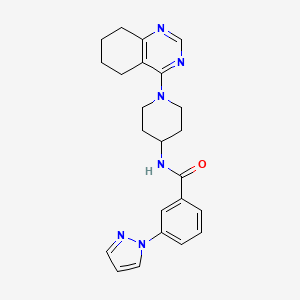
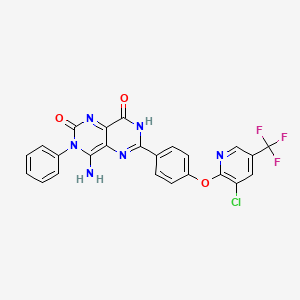
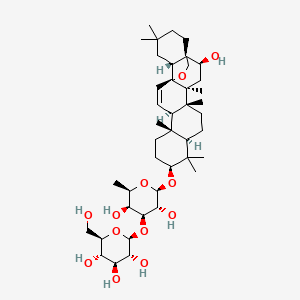
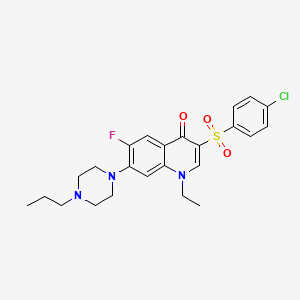
![1-{5-[(4-Methoxyphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one](/img/structure/B2604726.png)
